![molecular formula C25H17FN6OS B4295271 (5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4295271.png)
(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a pyrazole ring, a thiazolidinone ring, and a phenyl group with a diazenyl substituent. The fluorophenyl group attached to the pyrazole ring adds to its unique chemical properties.
Preparation Methods
The synthesis of (5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE involves multiple steps:
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Synthesis of Pyrazole Derivative: : The pyrazole ring is synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring .
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Formation of Thiazolidinone Ring: : The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions .
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Coupling Reactions: : The final step involves coupling the pyrazole derivative with the thiazolidinone derivative in the presence of a suitable catalyst to form the target compound .
Chemical Reactions Analysis
(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can occur at the diazenyl group, converting it to an amine .
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles .
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Condensation: : The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases .
Scientific Research Applications
(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
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Medicinal Chemistry: : The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation .
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Biological Studies: : It is used in biological studies to understand its interaction with various enzymes and receptors. The compound’s ability to bind to specific molecular targets makes it a valuable tool in drug discovery .
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Industrial Applications: : The compound is used in the synthesis of other complex organic molecules. Its unique chemical structure makes it a useful intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:
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Molecular Targets: : The compound binds to enzymes and receptors involved in cancer cell proliferation and inflammation. It inhibits the activity of these targets, leading to reduced cell growth and inflammation .
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Pathways Involved: : The compound affects various signaling pathways, including the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
(5Z)-5-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,3-THIAZOLIDIN-4-ONE can be compared with other similar compounds:
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: : This compound also contains a pyrazole ring with a fluorophenyl group. it lacks the thiazolidinone and diazenyl groups, making it less complex .
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2-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol: : This compound has a similar pyrazole ring but differs in the substituents attached to the ring. It has a methoxyphenol group instead of the thiazolidinone and diazenyl groups .
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1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: : This compound contains a pyrazole ring with a fluorophenyl group and an oxadiazole ring. It is structurally different from the target compound due to the presence of the oxadiazole ring .
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(4-phenyldiazenylphenyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN6OS/c26-18-8-6-16(7-9-18)23-17(15-28-31-23)14-22-24(33)32(25(27)34-22)21-12-10-20(11-13-21)30-29-19-4-2-1-3-5-19/h1-15,27H,(H,28,31)/b22-14-,27-25?,30-29? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVKOYYOPVDIG-WKPWHYHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C(=CC4=C(NN=C4)C5=CC=C(C=C5)F)SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)/C(=C/C4=C(NN=C4)C5=CC=C(C=C5)F)/SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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